N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide
Description
N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of sulfonylpiperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Properties
IUPAC Name |
N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-15-6-8-16(9-7-15)20(2)19(24)21-10-12-22(13-11-21)29(27,28)18-5-3-4-17(14-18)23(25)26/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGVCIHBQIHKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Core: Starting with piperazine, the core structure is modified through alkylation or acylation reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Nitro Group: The nitro group is often introduced through nitration reactions, typically using nitric acid or a nitrating mixture.
Final Coupling: The final step involves coupling the modified piperazine with the carboxamide group, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide: can be compared with other sulfonylpiperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide is a synthetic compound belonging to the sulfonylpiperazine class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Overview of the Compound
- IUPAC Name : this compound
- Chemical Formula : C19H22N4O5S
- CAS Number : 700860-19-1
The compound's structure features a piperazine core with a sulfonamide group and nitro-substituted aromatic rings, which contribute to its biological properties.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease .
- Receptor Modulation : It may interact with serotonin receptors or other neurotransmitter systems, influencing mood and cognition .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays and studies. Below is a summary table of key findings:
Case Studies and Research Findings
-
Acetylcholinesterase Inhibition :
A study conducted by Varadaraju et al. (2013) explored various piperazine derivatives, including the compound , highlighting its capacity to inhibit human acetylcholinesterase. This inhibition is crucial for developing therapeutic agents aimed at cognitive disorders . -
Neuroprotective Properties :
Research indicates that compounds structurally similar to this compound exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These properties suggest potential applications in treating neurodegenerative diseases . -
Behavioral Impact :
Experimental models have demonstrated that the compound may exert antidepressant-like effects, potentially through modulation of serotonin pathways. This finding opens avenues for further research into its application in psychiatric disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
